Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
ETHYL 3-AMINO-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: is a complex heterocyclic compound that features a unique structure combining thiophene and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-AMINO-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene derivatives with pyridine intermediates under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: ETHYL 3-AMINO-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol or amine derivatives .
Scientific Research Applications
ETHYL 3-AMINO-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 3-AMINO-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- 2-Aminopyridine
- 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate
ETHYL 3-AMINO-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE stands out due to its unique combination of thiophene and pyridine rings, which confer distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H14N2O2S3 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 3-amino-4,6-dithiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H14N2O2S3/c1-2-22-18(21)16-15(19)14-10(12-5-3-7-23-12)9-11(20-17(14)25-16)13-6-4-8-24-13/h3-9H,2,19H2,1H3 |
InChI Key |
VOFQUKDRKHSUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CS3)C4=CC=CS4)N |
Origin of Product |
United States |
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